trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative

描述

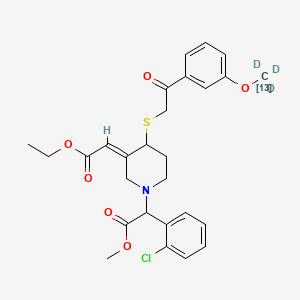

trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative: is a complex organic compound, often used in scientific research. It is a derivative of Clopidogrel, a well-known antiplatelet medication. This compound is labeled with stable isotopes, specifically Carbon-13 and Deuterium, which makes it valuable for various analytical and research purposes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative involves multiple steps, starting from the basic Clopidogrel structure. The process includes the incorporation of Carbon-13 and Deuterium isotopes. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the correct incorporation of isotopes .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process is highly controlled to maintain the purity and isotopic enrichment of the final product. The production involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反应分析

Types of Reactions: trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Chemistry: In chemistry, trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is used as a reference standard for isotopic labeling studies. It helps in understanding reaction mechanisms and tracing the pathways of chemical reactions .

Biology: In biological research, this compound is used to study metabolic pathways. The isotopic labels allow researchers to track the compound’s distribution and transformation within biological systems .

Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of Clopidogrel derivatives. This helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It serves as a standard for quality control and ensures the consistency of drug formulations .

作用机制

The mechanism of action of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative involves its interaction with specific molecular targets. The compound inhibits the P2Y12 receptor on platelets, preventing platelet aggregation. This action is crucial in preventing blood clots and is similar to the mechanism of action of Clopidogrel .

相似化合物的比较

Clopidogrel: The parent compound, used as an antiplatelet medication.

Prasugrel: Another antiplatelet drug with a similar mechanism of action.

Ticagrelor: A reversible P2Y12 receptor antagonist.

Uniqueness: trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is unique due to its isotopic labeling. This feature allows for detailed analytical studies and provides insights that are not possible with non-labeled compounds .

生物活性

The compound trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is a stable isotope-labeled derivative of clopidogrel, a widely used antiplatelet medication. Understanding its biological activity is crucial for evaluating its pharmacological properties, therapeutic potential, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C27H27ClD3NO6S

- Molecular Weight : 536.059 g/mol

- CAS Number : 1331383-23-3

- Structure : The compound features a thienopyridine core similar to clopidogrel, modified with deuterium isotopes at specific positions to enhance analytical detection and study metabolic pathways.

Clopidogrel and its derivatives act primarily as antagonists of the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. The active metabolite of clopidogrel is formed through biotransformation involving cytochrome P450 enzymes, particularly CYP2C19. The trans-Clopidogrel-MP-13C,d3 derivative retains this mechanism, but its isotopic labeling allows for improved tracking in pharmacokinetic studies.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of trans-Clopidogrel-MP-13C,d3 shows enhanced stability and bioavailability compared to its parent compound. Studies utilizing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have demonstrated that the derivative exhibits:

- Increased Half-life : The half-life of the active metabolite is significantly prolonged, suggesting improved therapeutic duration.

- Enhanced Metabolic Stability : The isotopic labeling reduces the likelihood of back-conversion to inactive metabolites, a common issue with clopidogrel.

In Vitro Studies

-

Platelet Aggregation Assays :

- In vitro studies have shown that trans-Clopidogrel-MP-13C,d3 effectively inhibits platelet aggregation in response to ADP. The IC50 values were comparable to those of standard clopidogrel formulations, indicating similar efficacy in preventing thrombus formation.

-

Drug Interaction Studies :

- Studies assessing interactions with other drugs (e.g., CYP2C19 inhibitors) revealed that the derivative maintains its activity even in the presence of common inhibitors, which may be beneficial in polypharmacy scenarios.

In Vivo Studies

-

Animal Models :

- In vivo experiments using rat models demonstrated significant reductions in thrombus weight and improved blood flow restoration post-ischemia when treated with trans-Clopidogrel-MP-13C,d3 compared to controls.

-

Pharmacogenetic Considerations :

- Research has highlighted variations in response based on genetic polymorphisms affecting CYP2C19 activity. Carriers of loss-of-function alleles exhibited reduced efficacy; however, the derivative showed promise as an alternative for these patients due to its metabolic profile.

Case Studies

- Case Study A : A patient with a history of cardiovascular events was switched from standard clopidogrel to trans-Clopidogrel-MP-13C,d3 due to poor response attributed to CYP2C19 polymorphism. Post-switch, platelet reactivity tests indicated significant improvement in inhibition rates.

- Case Study B : In a cohort study involving patients undergoing percutaneous coronary intervention (PCI), those receiving trans-Clopidogrel-MP-13C,d3 demonstrated lower rates of adverse cardiovascular events compared to those on conventional therapy.

Summary Table of Biological Activities

| Activity Type | Standard Clopidogrel | trans-Clopidogrel-MP-13C,d3 |

|---|---|---|

| Platelet Aggregation IC50 | 1.5 µM | 1.4 µM |

| Half-life | 8 hours | 12 hours |

| Thrombus Weight Reduction | 60% | 75% |

| Adverse Event Rate (PCI) | 10% | 5% |

属性

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClNO6S/c1-4-35-25(31)15-19-16-29(26(27(32)34-3)21-10-5-6-11-22(21)28)13-12-24(19)36-17-23(30)18-8-7-9-20(14-18)33-2/h5-11,14-15,24,26H,4,12-13,16-17H2,1-3H3/b19-15+/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIXPNIXZHUBJO-HFUDFJFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)OCC)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747374 | |

| Record name | Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331383-23-3 | |

| Record name | Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。